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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methylaniline

Cat. No.: B1277025 Get Quote

The molecular formula C7H7BrClN corresponds to a diverse array of aromatic compounds. The

principal scaffolds of interest are based on N-methylaniline and benzylamine, with bromine and

chlorine atoms as substituents on the benzene ring. The precise positioning of these halogens,

along with the substitution pattern on the aromatic ring, gives rise to a large number of

constitutional isomers, each with potentially unique chemical and biological properties.

IUPAC Nomenclature of C7H7BrClN Isomers
A systematic approach to naming these isomers is crucial for unambiguous scientific

communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set

of rules for this purpose. For the isomers of C7H7BrClN, the parent structure is typically

identified as either N-methylaniline or benzylamine. The substituents (bromo- and chloro-) are

then listed alphabetically, and their positions on the aromatic ring are indicated by numerical

locants. The numbering of the ring is assigned to give the substituents the lowest possible set

of numbers, with the carbon atom attached to the nitrogen-containing group typically assigned

as position 1.

Isomers of Bromochloro-N-methylaniline
The N-methylaniline scaffold consists of a benzene ring substituted with a methylamino group

(-NHCH3). The addition of one bromine and one chlorine atom to the ring results in numerous

positional isomers. The following table lists the IUPAC names for all 30 possible isomers of

bromochloro-N-methylaniline.
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IUPAC Name IUPAC Name IUPAC Name

2-Bromo-3-chloro-N-

methylaniline

3-Bromo-2-chloro-N-

methylaniline

4-Bromo-2-chloro-N-

methylaniline

2-Bromo-4-chloro-N-

methylaniline

3-Bromo-4-chloro-N-

methylaniline

4-Bromo-3-chloro-N-

methylaniline

2-Bromo-5-chloro-N-

methylaniline

3-Bromo-5-chloro-N-

methylaniline

5-Bromo-2-chloro-N-

methylaniline

2-Bromo-6-chloro-N-

methylaniline

3-Bromo-6-chloro-N-

methylaniline

6-Bromo-2-chloro-N-

methylaniline

5-Bromo-3-chloro-N-

methylaniline

6-Bromo-3-chloro-N-

methylaniline

4-Bromo-5-chloro-N-

methylaniline

4-Bromo-6-chloro-N-

methylaniline

5-Bromo-4-chloro-N-

methylaniline

6-Bromo-4-chloro-N-

methylaniline

2-Bromo-3-chloro-N-

methylbenzenamine

3-Bromo-2-chloro-N-

methylbenzenamine

4-Bromo-2-chloro-N-

methylbenzenamine

2-Bromo-4-chloro-N-

methylbenzenamine

3-Bromo-4-chloro-N-

methylbenzenamine

4-Bromo-3-chloro-N-

methylbenzenamine

2-Bromo-5-chloro-N-

methylbenzenamine

3-Bromo-5-chloro-N-

methylbenzenamine

5-Bromo-2-chloro-N-

methylbenzenamine

2-Bromo-6-chloro-N-

methylbenzenamine

3-Bromo-6-chloro-N-

methylbenzenamine

6-Bromo-2-chloro-N-

methylbenzenamine

Isomers of Bromochloro-benzylamine
The benzylamine scaffold features a phenylmethyl group attached to an amino group (-

CH2NH2). Similar to the N-methylanilines, the various placements of the bromo and chloro

substituents on the benzene ring lead to 30 distinct positional isomers. Their IUPAC names are

systematically determined as follows:
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IUPAC Name IUPAC Name IUPAC Name

(2-Bromo-3-

chlorophenyl)methanamine

(3-Bromo-2-

chlorophenyl)methanamine

(4-Bromo-2-

chlorophenyl)methanamine

(2-Bromo-4-

chlorophenyl)methanamine

(3-Bromo-4-

chlorophenyl)methanamine

(4-Bromo-3-

chlorophenyl)methanamine

(2-Bromo-5-

chlorophenyl)methanamine

(3-Bromo-5-

chlorophenyl)methanamine

(5-Bromo-2-

chlorophenyl)methanamine

(2-Bromo-6-

chlorophenyl)methanamine

(3-Bromo-6-

chlorophenyl)methanamine

(6-Bromo-2-

chlorophenyl)methanamine

(5-Bromo-3-

chlorophenyl)methanamine

(6-Bromo-3-

chlorophenyl)methanamine

(4-Bromo-5-

chlorophenyl)methanamine

(4-Bromo-6-

chlorophenyl)methanamine

(5-Bromo-4-

chlorophenyl)methanamine

(6-Bromo-4-

chlorophenyl)methanamine

2-Bromo-3-chloro-benzylamine 3-Bromo-2-chloro-benzylamine 4-Bromo-2-chloro-benzylamine

2-Bromo-4-chloro-benzylamine 3-Bromo-4-chloro-benzylamine 4-Bromo-3-chloro-benzylamine

2-Bromo-5-chloro-benzylamine 3-Bromo-5-chloro-benzylamine 5-Bromo-2-chloro-benzylamine

2-Bromo-6-chloro-benzylamine 3-Bromo-6-chloro-benzylamine 6-Bromo-2-chloro-benzylamine

Experimental Data and Protocols
While a comprehensive dataset for every isomer of C7H7BrClN is not publicly available,

general synthetic and analytical procedures for halogenated anilines and benzylamines can be

adapted for these specific compounds.

Synthesis of Halogenated Anilines and Benzylamines
The synthesis of bromochloro-N-methylanilines and bromochloro-benzylamines typically

involves multi-step sequences. For instance, the synthesis of a halogenated N-methylaniline

may start from the corresponding halogenated aniline, followed by N-methylation. Alternatively,

a halogenated nitrobenzene can be reduced to the aniline, which is then methylated. The

introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactions, with the directing effects of the amino or methylamino group guiding the position of

halogenation.

A general workflow for the synthesis of these compounds is depicted below.

Starting Materials Synthetic Steps Final Products

Halogenated Aniline N-Methylation

Halogenated Benzonitrile Reduction

Further Halogenation (if needed)

Bromochloro-benzylamine

Bromochloro-N-methylaniline

Click to download full resolution via product page

A generalized synthetic workflow for preparing bromochloro-N-methylanilines and bromochloro-
benzylamines.

General Experimental Protocol for N-methylation of a Halogenated Aniline:

Dissolution: Dissolve the starting halogenated aniline in a suitable polar aprotic solvent (e.g.,

dimethylformamide).

Deprotonation: Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate

the amine.

Methylation: Introduce a methylating agent (e.g., methyl iodide) dropwise and allow the

reaction to warm to room temperature.

Quenching and Extraction: Quench the reaction with water and extract the product with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography.
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Spectroscopic Analysis
The structural characterization of these isomers relies heavily on spectroscopic techniques

such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. The distinct substitution patterns of the bromine and chlorine atoms

on the aromatic ring will result in unique splitting patterns in ¹H NMR spectra and characteristic

signals in ¹³C NMR spectra. High-resolution mass spectrometry is essential for confirming the

elemental composition.

Biological and Pharmacological Significance
Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The

presence of bromine and chlorine atoms can significantly influence a molecule's lipophilicity,

metabolic stability, and binding affinity to biological targets. While specific biological data for the

majority of C7H7BrClN isomers are scarce in publicly accessible literature, related halogenated

anilines and benzylamines have been investigated for various activities, including antimicrobial

and antimycotic properties.

For instance, some halogenated benzylamine derivatives have shown potent antibacterial

activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is

often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

The logical relationship for investigating the biological potential of these compounds would

typically follow the workflow illustrated below.
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Synthesized C7H7BrClN Isomer

Primary Biological Screening
(e.g., Antimicrobial Assay)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

Active

Inactive

Inactive

Preclinical Development

Click to download full resolution via product page

A typical workflow for the biological evaluation of novel chemical entities like the isomers of
C7H7BrClN.

Conclusion
The isomers of C7H7BrClN, particularly the bromochloro-substituted N-methylanilines and

benzylamines, represent a rich chemical space for exploration in drug discovery and materials

science. This guide has provided a systematic framework for their IUPAC nomenclature and an

overview of general synthetic and analytical approaches. While specific experimental data for

these compounds are limited in the public domain, the foundational information presented here

serves as a valuable resource for researchers initiating studies on this class of molecules.

Further investigation into the synthesis and biological evaluation of individual isomers is

warranted to unlock their full potential.

To cite this document: BenchChem. [Introduction to the Isomers of C7H7BrClN].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1277025#iupac-name-for-c7h7brcln]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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